4-(4-phenyl-1H-pyrazol-1-yl)piperidine

Description

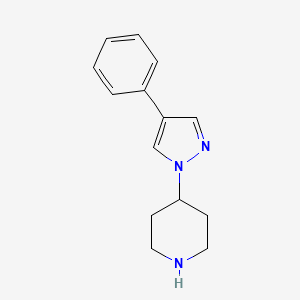

Structure

3D Structure

Properties

IUPAC Name |

4-(4-phenylpyrazol-1-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-2-4-12(5-3-1)13-10-16-17(11-13)14-6-8-15-9-7-14/h1-5,10-11,14-15H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVKHSGABZPOEQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(C=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902836-40-2 | |

| Record name | 4-(4-phenyl-1H-pyrazol-1-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4-phenyl-1H-pyrazol-1-yl)piperidine chemical properties

An In-Depth Technical Guide to 4-(4-phenyl-1H-pyrazol-1-yl)piperidine

Introduction

4-(4-phenyl-1H-pyrazol-1-yl)piperidine is a heterocyclic compound that incorporates two moieties of profound significance in medicinal chemistry: the piperidine ring and the pyrazole nucleus. Piperidine is a ubiquitous scaffold found in numerous pharmaceuticals and natural alkaloids, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The pyrazole ring system is also a privileged structure, forming the core of a wide array of therapeutic agents with diverse activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3] The fusion of these two pharmacophores results in a molecule that serves as a versatile chemical intermediate and a foundational scaffold for the development of novel therapeutic agents.

This guide provides a comprehensive overview of the chemical properties, synthesis, spectral characteristics, and potential applications of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine, intended for researchers and professionals in the fields of organic synthesis and drug discovery.

Chemical Identity and Physicochemical Properties

The fundamental identity of the molecule is defined by its structure, which features a piperidine ring connected via its nitrogen atom to the N1 position of a 4-phenyl-substituted pyrazole ring.

| Identifier | Value |

| IUPAC Name | 4-(4-phenyl-1H-pyrazol-1-yl)piperidine |

| CAS Number | 877546-63-9 |

| Molecular Formula | C₁₄H₁₇N₃ |

| Molecular Weight | 227.31 g/mol |

| 2D Structure |  |

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems.

| Property | Value / Description | Source |

| Physical State | Solid (predicted) | - |

| Melting Point | Data not available in literature. Similar pyrazole structures are solids.[3] | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | General chemical principles |

| LogP (Predicted) | ~2.5 - 3.0 | Predicted based on structure |

| Stability | Stable under standard laboratory conditions. Should be stored away from strong oxidizing agents. | General chemical principles |

Core Synthesis Methodology

The synthesis of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine can be logically approached via a two-stage process: first, the construction of the 4-phenylpyrazole core, followed by its linkage to the piperidine moiety. The Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine, is a classic and highly effective method for the first stage.

Stage 1: Synthesis of 4-phenyl-1H-pyrazole

The key precursor for this stage is a 1,3-dicarbonyl compound bearing a phenyl group at the C2 position, such as 2-phenylmalondialdehyde. This intermediate can be reacted with hydrazine hydrate in an acidic medium (e.g., acetic acid) or a suitable solvent like ethanol.

-

Causality: The mechanism involves the initial formation of a hydrazone intermediate by the reaction of one carbonyl group with hydrazine. This is followed by an intramolecular cyclization where the terminal nitrogen attacks the second carbonyl group, and subsequent dehydration yields the aromatic pyrazole ring. Using hydrazine hydrate (NH₂NH₂·H₂O) ensures the resulting pyrazole is unsubstituted at the N1 position, making it available for the subsequent reaction with the piperidine ring.

Stage 2: N-Alkylation with Piperidine Moiety

With 4-phenyl-1H-pyrazole in hand, the final step is to form the C-N bond with the piperidine ring. A robust method for this is the reductive amination of 4-piperidone with the synthesized pyrazole. However, a more direct approach involves a nucleophilic substitution reaction where the pyrazole nitrogen displaces a leaving group on the piperidine ring. For this, a protected piperidine derivative is used to prevent side reactions.

-

Causality: The nitrogen atom of the pyrazole ring acts as a nucleophile, attacking an electrophilic carbon on the piperidine ring. Using N-Boc-4-tosyloxypiperidine (or a 4-halopiperidine) provides a good leaving group (tosylate or halide) at the C4 position. The Boc (tert-butyloxycarbonyl) group protects the piperidine nitrogen, preventing it from interfering in the reaction and improving handling. A base, such as potassium carbonate or sodium hydride, is required to deprotonate the pyrazole N-H, enhancing its nucleophilicity. The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 4-phenyl-1H-pyrazole

-

To a solution of 2-phenylmalondialdehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

-

Add a catalytic amount of acetic acid to the mixture.

-

Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 4-phenyl-1H-pyrazole.

Step 2: Synthesis of 1-(tert-butoxycarbonyl)-4-(4-phenyl-1H-pyrazol-1-yl)piperidine

-

In an anhydrous solvent such as DMF or acetonitrile, dissolve 4-phenyl-1H-pyrazole (1.0 eq).

-

Add a base, such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq), and stir for 30 minutes at room temperature to form the pyrazolate anion.

-

Add 1-(tert-butoxycarbonyl)-4-iodopiperidine (or a tosylate equivalent) (1.1 eq) to the reaction mixture.

-

Heat the mixture (e.g., to 80 °C) and stir until the reaction is complete as indicated by TLC.

-

Cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the crude material by flash column chromatography.

Step 3: Deprotection to yield 4-(4-phenyl-1H-pyrazol-1-yl)piperidine

-

Dissolve the Boc-protected intermediate from Step 2 in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature for several hours until deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the final product with an organic solvent.

-

Dry the organic layer, concentrate, and purify as needed to yield the final product.

Synthesis Workflow Diagram

Caption: Proposed three-step synthesis of the target compound.

Predicted Spectral Analysis

While experimental spectra for this specific molecule are not widely published, a confident prediction of its key spectral features can be made based on its constituent parts.

¹H NMR Spectroscopy

-

Phenyl Protons (C₆H₅): Expected to appear in the aromatic region, approximately δ 7.2-7.6 ppm . The signals would likely be a series of multiplets corresponding to the ortho, meta, and para protons.

-

Pyrazole Protons (C₃H₂N₂): The two protons on the pyrazole ring (at C3 and C5) are in distinct electronic environments and should appear as two singlets. The proton at C5, being adjacent to the piperidine-substituted nitrogen, may appear slightly downfield from the C3 proton. Expect signals around δ 7.5-8.0 ppm .

-

Piperidine Protons (C₅H₁₀N):

-

The single proton at the C4 position (CH-N) is the most downfield of the aliphatic protons due to its direct attachment to the pyrazole nitrogen. It would likely appear as a multiplet (tt or similar) around δ 4.0-4.5 ppm .

-

The four protons on C2 and C6 (axial and equatorial) adjacent to the piperidine nitrogen will be diastereotopic. They are expected to show complex multiplets around δ 3.0-3.6 ppm (equatorial) and δ 2.6-3.0 ppm (axial).

-

The four protons on C3 and C5 (axial and equatorial) would also be diastereotopic and appear as multiplets further upfield, likely in the range of δ 1.8-2.2 ppm .

-

¹³C NMR Spectroscopy

-

Aromatic Carbons: Phenyl and pyrazole carbons would appear in the δ 110-150 ppm range. The carbon attached to the phenyl group (C4 of pyrazole) and the ipso-carbon of the phenyl ring will be distinct.

-

Aliphatic Carbons:

-

The piperidine C4 carbon, directly bonded to the pyrazole nitrogen, would be the most downfield of the aliphatic signals, estimated around δ 55-65 ppm .

-

The C2 and C6 carbons of the piperidine ring would appear around δ 45-50 ppm .

-

The C3 and C5 carbons would be the most shielded, appearing around δ 30-35 ppm .

-

FT-IR Spectroscopy

-

~3100-3000 cm⁻¹: C-H stretching for aromatic (phenyl and pyrazole) rings.

-

~2950-2850 cm⁻¹: C-H stretching for the aliphatic piperidine ring.

-

~1600, 1580, 1500 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic and heteroaromatic rings.

-

~1450-1350 cm⁻¹: C-N stretching vibrations.

Applications in Research and Drug Development

The structural combination of piperidine and phenyl-pyrazole makes this molecule a highly attractive starting point for drug discovery. The core itself can be considered a "privileged scaffold," as its derivatives are likely to interact with a range of biological targets.

-

Scaffold for CNS Agents: The piperidine ring is a common feature in centrally active agents. The pyrazole moiety has also been incorporated into compounds targeting CNS disorders. Derivatives of this scaffold could be explored for activity as antipsychotics, antidepressants, or anxiolytics.

-

Inhibitors of Enzymes and Receptors: Pyrazole-containing compounds are known to act as potent inhibitors of various enzymes. For instance, celecoxib is a selective COX-2 inhibitor. Pyrazolyl piperidine analogs have been investigated as Factor Xa inhibitors for anticoagulant therapy.[1] The phenyl group provides a vector for substitution, allowing for the fine-tuning of binding interactions with target proteins.

-

Anticancer Drug Development: Many pyrazolo[3,4-d]pyrimidine derivatives, which can be synthesized from pyrazole precursors, have shown significant anticancer activity by inhibiting protein kinases.[4] The title compound serves as an ideal intermediate for building more complex heterocyclic systems with potential antiproliferative effects.[5]

-

Chemical Probe and Fragment-Based Design: The molecule can be used as a chemical probe to investigate biological pathways or as a fragment in fragment-based drug discovery (FBDD) to build more potent ligands.

Safety and Handling

As with any laboratory chemical, 4-(4-phenyl-1H-pyrazol-1-yl)piperidine should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: Specific toxicity data is not available. Treat as a potentially hazardous substance. In case of exposure, seek immediate medical attention.

References

- Jadhav, S. B., et al. (2022).

- El-Faham, A., et al. (2022). 1H and 13C NMR correlations between the calculated and experimental data. Journal of Molecular Structure, 1255, 132448.

- Kerbal, A., et al. (2023). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 28(17), 6421.

- Sunil K, et al. (2024). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. Indo American Journal of Pharmaceutical Research, 14(01).

-

Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

- Khan, I., et al. (2024). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules.

- Karrouchi, K., et al. (2018).

- El-Malah, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-518.

- Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678.

- Kumar, R., & Singh, P. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 173-181.

- Baudoin, O., et al. (2017). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science, 8(2), 1115-1119.

- Chen, G., et al. (2016). NHC Ligand Enabled C(sp3)-H Arylation of Piperidine and Tetrahydropyran Derivatives.

- Yilmaz, F., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(11-12), 911-918.

- Royal Society of Chemistry. (2018). Electronic Supplementary Information for: Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

-

SpectraBase. 1-[(4-nitro-1H-pyrazol-1-yl)methyl]piperidine - Optional[1H NMR] - Spectrum. Available at: [Link]

- El-Metwally, N. A., & Khalil, E. A. (2011). Reactions of 1,3-Diphenl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. Journal of the Serbian Chemical Society, 76(6), 827-839.

- Bakr, R. B., et al. (2016). (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. Molbank, 2016(4), M914.

-

Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

- Mishra, S., et al. (2025). chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(9), 185-207.

- Ghorbani-Vaghei, R., et al. (2022).

- Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657.

Sources

Investigational Framework for the Mechanism of Action of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine

An In-Depth Technical Guide to the

Abstract: The 4-(4-phenyl-1H-pyrazol-1-yl)piperidine scaffold represents a compelling chemical entity at the confluence of two pharmacologically significant heterocycles. The pyrazole nucleus is a cornerstone of numerous approved drugs, valued for its metabolic stability and versatile biological activities, which span anti-inflammatory, anticancer, and neuropharmacological domains.[1][2][3][4] The piperidine ring is a ubiquitous fragment in central nervous system (CNS) active agents, conferring favorable pharmacokinetic properties and providing a key anchor for receptor interaction. While the specific mechanism of action for 4-(4-phenyl-1H-pyrazol-1-yl)piperidine is not yet fully elucidated in publicly accessible literature, its structural architecture strongly suggests potential interactions with well-defined therapeutic targets. This guide provides a comprehensive, experience-driven framework for the systematic investigation of its biological activity, focusing on the most probable mechanistic pathways based on extensive data from structurally related analogs. We will detail self-validating experimental protocols, from initial target binding to functional cellular and in vivo assays, designed to rigorously define the compound's pharmacodynamic profile.

Part 1: Elucidation of Potential Neuropharmacological Activity

The linkage of a phenyl-pyrazole moiety to a piperidine ring is a classic motif in modern neuropharmacology. Analogs incorporating piperazine, a closely related heterocycle, have demonstrated significant anti-nociceptive, anxiolytic, and antidepressant-like activities.[5][6][7] These effects are frequently mediated by the serotonergic system, particularly through interaction with the 5-HT₁A receptor, and may also involve the GABAergic system via the benzodiazepine site of the GABA-A receptor.[5][6] Therefore, a primary line of investigation for 4-(4-phenyl-1H-pyrazol-1-yl)piperidine is its potential role as a modulator of these key CNS pathways.

Hypothesis 1: Serotonergic and GABAergic System Modulation

We hypothesize that the title compound possesses affinity for serotonin receptors (e.g., 5-HT₁A) and/or the benzodiazepine binding site of the GABA-A receptor, acting as an agonist, antagonist, or allosteric modulator, thereby producing anxiolytic or antidepressant-like effects.

Experimental Protocol 1: Radioligand Competition Binding Assay for CNS Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of the test compound for the human 5-HT₁A receptor and the benzodiazepine site of the GABA-A receptor. The principle is a competition assay where the test compound displaces a known high-affinity radioligand.

A. Materials & Reagents:

-

Cell Membranes: Commercially available preparations of HEK293 cells expressing recombinant human 5-HT₁A receptor or α₁β₂γ₂ GABA-A receptor.

-

Radioligands: [³H]8-OH-DPAT (for 5-HT₁A), [³H]Flunitrazepam (for GABA-A).

-

Non-specific Binding Control: Serotonin (for 5-HT₁A), Diazepam (for GABA-A).

-

Test Compound: 4-(4-phenyl-1H-pyrazol-1-yl)piperidine, dissolved in DMSO to a 10 mM stock.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail and 96-well filter plates.

B. Step-by-Step Methodology:

-

Compound Dilution: Prepare a serial dilution series of the test compound in assay buffer, typically from 100 µM to 0.1 nM.

-

Assay Plate Preparation: In a 96-well plate, combine in the following order:

-

50 µL of assay buffer (for total binding) or 10 µM non-specific control (for non-specific binding) or diluted test compound.

-

50 µL of the appropriate radioligand at a final concentration equal to its Kd (e.g., ~1 nM [³H]8-OH-DPAT).

-

100 µL of diluted cell membrane preparation (e.g., 10-20 µg protein per well).

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: Allow the filter mat to dry, then add scintillation cocktail to each well. Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

-

Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This self-validating protocol includes controls for total and non-specific binding, allowing for accurate determination of the compound's specific interaction with the target.

Hypothesized Signaling Pathway

Caption: Hypothesized agonistic action on postsynaptic 5-HT1A receptors.

Part 2: Investigation of Potential Anti-inflammatory Activity

The pyrazole scaffold is famously featured in COX-2 inhibitors like celecoxib.[1] Numerous other pyrazole derivatives have been developed as potent inhibitors of key enzymes in the inflammatory cascade, such as microsomal prostaglandin E₂ synthase-1 (mPGES-1).[8][9] The anti-inflammatory effects of related compounds have also been linked to their actions on the serotonergic system, suggesting a potential dual mechanism.[7]

Hypothesis 2: Inhibition of Key Inflammatory Enzymes

We hypothesize that 4-(4-phenyl-1H-pyrazol-1-yl)piperidine inhibits the activity of cyclooxygenase enzymes (COX-1 and/or COX-2), leading to reduced production of pro-inflammatory prostaglandins.

Experimental Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol measures the ability of the test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes using a colorimetric assay.

A. Materials & Reagents:

-

Enzymes: Purified ovine COX-1 and human recombinant COX-2.

-

Substrate: Arachidonic Acid.

-

Chromogen: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 µM hematin.

-

Positive Controls: SC-560 (for COX-1), Celecoxib (for COX-2).

-

Test Compound: 4-(4-phenyl-1H-pyrazol-1-yl)piperidine.

B. Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of enzymes, TMPD, and arachidonic acid in the assay buffer.

-

Assay Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of the test compound or control at various concentrations, and 10 µL of the respective enzyme (COX-1 or COX-2).

-

Pre-incubation: Incubate the plate for 15 minutes at 25°C.

-

Reaction Initiation: To each well, add 10 µL of TMPD solution followed by 10 µL of arachidonic acid solution to start the reaction.

-

Measurement: Immediately measure the absorbance at 590 nm every minute for 5-10 minutes using a plate reader. The rate of TMPD oxidation is proportional to the COX activity.

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each concentration.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of the test compound.

-

Fit the data to a dose-response curve to determine the IC₅₀ value for both COX-1 and COX-2. The ratio of IC₅₀ (COX-1 / COX-2) provides the selectivity index.

-

This workflow provides a direct, quantitative measure of enzyme inhibition and crucial information about the compound's selectivity, which is a key factor in the safety profile of anti-inflammatory drugs.

Experimental Workflow Diagram

Caption: A streamlined workflow for characterizing the compound's MOA.

Illustrative Data Summary

The following table summarizes hypothetical, yet plausible, data that could be generated from the experimental protocols described above. This data is for illustrative purposes only, designed to provide context for the interpretation of potential results.

| Assay Type | Target | Parameter | Illustrative Value | Implication |

| Radioligand Binding | Human 5-HT₁A | Ki | 45 nM | Potent interaction with a key CNS receptor. |

| Human GABA-A (BZD) | Ki | > 10,000 nM | Selective for the serotonergic system over GABA. | |

| Enzyme Inhibition | Ovine COX-1 | IC₅₀ | 5,200 nM | Weak inhibition of COX-1. |

| Human COX-2 | IC₅₀ | 350 nM | Moderate, selective inhibition of COX-2. | |

| Cell-Based Functional Assay | cAMP Accumulation | EC₅₀ | 120 nM (as agonist) | Functional agonism at 5-HT₁A receptor. |

| PGE₂ Release (LPS) | IC₅₀ | 410 nM | Confirms cellular anti-inflammatory activity. |

Conclusion and Future Directions

This technical guide outlines a rigorous, multi-faceted strategy for elucidating the mechanism of action of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine. By systematically probing its interactions with high-probability targets in the CNS and inflammatory pathways, researchers can build a comprehensive pharmacodynamic profile. The proposed protocols, grounded in established methodologies, provide a clear path from initial binding affinity determination to functional validation. Positive findings, particularly a dual activity profile involving 5-HT₁A agonism and selective COX-2 inhibition, would position this scaffold as a highly promising candidate for developing novel therapeutics with combined analgesic, anxiolytic, and anti-inflammatory properties. Subsequent efforts would focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive pharmacokinetic and safety evaluations.

References

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). World Bulletin of Public Health.

-

Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (n.d.). Polish Journal of Chemical Technology. [Link]

- Synthesis, characterization and biological evaluation of certain new pyrazole derivatives. (n.d.).

-

Design, synthesis, and biological evaluation of 1, 3-disubstituted-pyrazole derivatives as new class I and IIb histone deacetylase inhibitors. (2014). European Journal of Medicinal Chemistry. [Link]

- Synthesis and biological evaluation of novel pyrazole compounds. (n.d.).

-

(PDF) Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. (n.d.). ResearchGate. [Link]

- Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. (n.d.). Bioorganic & Medicinal Chemistry Letters.

-

Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (n.d.). Biblioteka Nauki. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Molecules. [Link]

-

Current status of pyrazole and its biological activities. (n.d.). Journal of Pharmacy and Bioallied Sciences. [Link]

-

(PDF) Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. (n.d.). ResearchGate. [Link]

-

(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. (n.d.). Molecules. [Link]

-

Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. (2022). CNS & Neurological Disorders - Drug Targets. [Link]

- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (n.d.).

- A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (n.d.).

- Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. (2018). Molecules. [Link]

-

N-(4-chlorophenyl)-1-[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]piperidine-4-carboxamide. (n.d.). MolPort. [Link]

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.

-

Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. (2018). Molecules. [Link]

- Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. (n.d.).

-

Rational design of 4-((6-phenoxypyrimidin-4-yl)amino)-N-(4-(piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxamide (LT-540-717) as orally bioavailable FLT3 inhibitor. (2023). European Journal of Medicinal Chemistry. [Link]

-

Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. (n.d.). Molecules. [Link]

-

Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2021). Molecules. [Link]

-

Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. (n.d.). Bioorganic & Medicinal Chemistry. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]

-

Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. (n.d.). ACS Omega. [Link]

-

Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. (2015). Pharmacology, Biochemistry and Behavior. [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine derivatives

An In-Depth Technical Guide to the Biological Activity of 4-(4-Phenyl-1H-Pyrazol-1-yl)piperidine Derivatives

Authored by a Senior Application Scientist

Preamble: The Rise of a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The 4-(4-phenyl-1H-pyrazol-1-yl)piperidine core is a prominent example of such a scaffold.[1][2] Its inherent three-dimensionality and the capacity for diverse chemical modifications have made it a fertile ground for the development of novel therapeutics.[1] This guide synthesizes current research to provide an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of these promising derivatives, aimed at researchers and professionals in drug development.

Section 1: Spectrum of Biological Activities

The unique combination of the pyrazole, phenyl, and piperidine moieties endows these derivatives with a wide array of pharmacological properties. Research has demonstrated their potential across several therapeutic areas, from infectious diseases to oncology and inflammatory conditions.[3][4][5]

Antimicrobial and Antifungal Efficacy

A significant body of research highlights the potent antimicrobial properties of this scaffold. Derivatives have demonstrated notable in vitro activity against a range of bacterial and fungal pathogens.

-

Antibacterial Action: Studies have reported remarkable efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Salmonella typhi.[3]

-

Antifungal Action: Potent activity has also been observed against fungal strains, including Aspergillus niger and Candida albicans.[3]

The causality behind this activity is often attributed to the presence of the 4-phenylpiperidin-4-ol moiety, which is believed to enhance the absorption rate of lipids, thereby improving the compound's overall pharmacological action.[3][6]

Anticancer and Antiproliferative Potential

The 4-(4-phenyl-1H-pyrazol-1-yl)piperidine core is a key feature in several compounds investigated for their anticancer effects. These derivatives have shown cytotoxicity against various human cancer cell lines.

-

Mechanism of Action: A primary mechanism for their anticancer effect is the inhibition of protein kinases, which are crucial for cell proliferation, differentiation, and survival.[7] Dysregulation of these kinases is a hallmark of many cancers.[7]

-

Specific Targets: Certain derivatives have exhibited potent inhibitory activity against key kinases such as the epidermal growth factor receptor (EGFR) and the fibroblast growth factor receptor (FGFR).[7] For instance, (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone, a related pyrazole structure, showed potent FGFR inhibition with an IC50 value of 5.18 μM.[7]

Chemokine Receptor Antagonism: Targeting Inflammation and HIV

Chemokine receptors are G-protein coupled receptors that play a critical role in inflammation and immune responses. Derivatives of this scaffold have been successfully developed as potent antagonists for several of these receptors.

-

CCR1 Antagonism: The C-C chemokine receptor type 1 (CCR1) is implicated in inflammatory conditions such as rheumatoid arthritis and Alzheimer's disease.[8] Novel antagonists based on a 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone scaffold (a closely related structure) have been identified, with some compounds showing high potency (IC50 = 4 nM) and promising preclinical profiles.[9] Molecular docking studies suggest that key residues like Tyr113 in the receptor's active site are crucial for binding.[8]

-

CCR5 Antagonism: The CCR5 receptor is famously known as a co-receptor for HIV entry into host cells. Replacing flexible chains in earlier antagonists with a pyrazole heterocycle has led to the development of potent CCR5 antagonists with excellent in vitro anti-HIV-1 activity.[10] Structure-activity relationship studies revealed that the placement of an unsubstituted nitrogen atom in the pyrazole ring is optimal for this activity.[10]

DNA-PK Inhibition for Cancer Radiosensitization

DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the repair of DNA double-strand breaks.[11][12] Inhibiting this pathway can make cancer cells more susceptible to damage from radiotherapy. Phenylpyrazolidinone derivatives, which share structural similarities, have been developed as potent inhibitors of the Ku70/80 heterodimer, a key component of the DNA-PK complex.[11] This application highlights a sophisticated strategy where these compounds could be used as adjuvants to enhance the efficacy of existing cancer treatments.[12]

Section 2: Structure-Activity Relationship (SAR) and Molecular Design

The therapeutic potential of this scaffold is unlocked through careful molecular modification. SAR studies provide a roadmap for optimizing potency, selectivity, and pharmacokinetic properties.

-

Aryl and Alkyl Substitutions: The addition of various aryl and alkyl groups to the core structure is a key strategy to occupy hydrophobic pockets in target proteins, thereby enhancing binding affinity.[11]

-

Bioisosteric Replacement: To improve metabolic stability and cell permeability, problematic functional groups like carboxylic acids are often replaced with bioisosteres, such as sulfonamides.[11] This is a classic medicinal chemistry tactic to improve a drug candidate's overall profile.

-

Heterocyclic Core Modifications: Replacing parts of the core, for example, substituting a furan ring with a thiophene, can influence the molecule's conformational preference and lead to more potent or selective isomers.[11]

-

Impact of Specific Groups: The introduction of a trifluoromethyl (CF3) group can enhance lipophilicity and metabolic stability.[1] Similarly, the presence of a chlorophenyl group provides a distinct pharmacological profile compared to unsubstituted analogs.[1]

Visualizing Structure-Activity Relationships

The following diagram illustrates the key points of modification on the core scaffold and their impact on biological activity.

Caption: Key modification points for SAR studies.

Section 3: Synthesis and Experimental Protocols

The synthesis of these derivatives typically involves well-established chemical reactions, allowing for the creation of large libraries for screening.

General Synthetic Workflow

A common approach involves the condensation of appropriately substituted hydrazines with β-dicarbonyl compounds or their equivalents to form the pyrazole ring, followed by coupling with the piperidine moiety. The Vilsmeier-Haack reaction is also a frequently employed method for constructing the pyrazole core.[13][14]

Caption: General synthetic route for derivatives.

Protocol: In Vitro Antibacterial Susceptibility Testing (MIC Assay)

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a synthesized derivative, a self-validating system for assessing antibacterial potency.

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a specific bacterial strain.

Materials:

-

Test compound (4-(4-phenyl-1H-pyrazol-1-yl)piperidine derivative) dissolved in DMSO.

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL).

-

Positive control antibiotic (e.g., Ciprofloxacin).

-

Negative control (broth only) and vehicle control (broth + DMSO).

Step-by-Step Methodology:

-

Preparation of Compound Dilutions:

-

Create a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

-

In the first column of the 96-well plate, add 100 µL of MHB to all wells except the first one (A1).

-

Add 200 µL of the highest concentration of the test compound (e.g., 256 µg/mL in MHB) to well A1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mix, then 100 µL from A2 to A3, and so on, down the column. Discard 100 µL from the last well. This creates a concentration gradient.

-

Repeat for other test compounds and the positive control antibiotic in separate columns.

-

-

Inoculation:

-

Dilute the standardized 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add 100 µL of this diluted bacterial inoculum to each well containing the test compound and controls (except the negative/sterility control well, which receives 100 µL of sterile MHB).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

-

-

Reading the Results:

-

After incubation, examine the plates visually for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Validation: The positive control (antibiotic) should show inhibition within its known MIC range. The growth control well should be turbid, and the sterility control well should be clear.

-

Section 4: Data Summary

The following table summarizes representative biological activities reported for this class of compounds.

| Compound Class/Derivative | Biological Target/Assay | Reported Activity | Reference |

| 4-Phenylpiperidin-4-ol substituted pyrazole | Antibacterial (S. aureus, E. coli) | Significant Inhibition Zones | [3][6] |

| 4-Phenylpiperidin-4-ol substituted pyrazole | Antifungal (C. albicans) | Significant Inhibition Zones | [3][6] |

| Pyrazolo[3,4-d]pyrimidine derivative | FGFR Kinase Inhibition | IC50 = 5.18 μM | [7] |

| Pyrazolo[3,4-d]pyrimidine derivative | Cytotoxicity (MCF-7 cells) | IC50 = 7.68 μM | [4] |

| 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone | CCR1 Receptor Binding | IC50 = 4 nM | [9] |

| 4-(Pyrazolyl)piperidine derivative | HIV-1 Inhibition (CCR5) | Potent Antiviral Activity | [10] |

| 1,3,5-Trisubstituted Pyrazole | Anti-inflammatory (Carrageenan-induced edema) | >84% Inhibition | [5] |

Section 5: Signaling Pathway Context

To understand the authoritative grounding of these compounds as therapeutics, it is crucial to visualize their role in established biological pathways. The diagram below illustrates the mechanism of CCR5 antagonists in preventing HIV entry.

Caption: Mechanism of CCR5 antagonists in HIV.

Conclusion and Future Outlook

The 4-(4-phenyl-1H-pyrazol-1-yl)piperidine scaffold has unequivocally established itself as a privileged structure in modern drug discovery. Its derivatives exhibit a remarkable breadth of biological activities, including potent antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The synthetic tractability of the core allows for extensive SAR studies, enabling the fine-tuning of compounds for specific biological targets.

Future research should focus on leveraging computational tools for more rational drug design, exploring novel therapeutic targets, and optimizing the pharmacokinetic and safety profiles of lead compounds. The continued exploration of this versatile scaffold holds immense promise for the development of next-generation therapeutics to address unmet medical needs.

References

- Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (n.d.). Google.

- (PDF) Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity - ResearchGate. (n.d.). ResearchGate.

- Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors - PubMed Central. (n.d.). National Institutes of Health.

- 4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride - Smolecule. (n.d.). Smolecule.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). National Institutes of Health.

- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. (n.d.). SciSpace.

- Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1. (n.d.). Google.

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (n.d.). National Institutes of Health.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (n.d.). MDPI.

- In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach - PubMed. (2014, February 1). National Institutes of Health.

- 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanones as novel CCR1 antagonists. (2013, March 1). Google.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (n.d.). MDPI.

- (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone - MDPI. (n.d.). MDPI.

- Design, Synthesis, and Structure–Activity Relationship Studies of 4-substituted - Phenylpyrazolidinone Derivatives as Potent Ku70/80 Targeted DNA-PK Inhibitors. - ChemRxiv. (n.d.). ChemRxiv.

- Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.). National Institutes of Health.

- Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed. (2013, August 15). National Institutes of Health.

- Scheme 1: Synthesis of Pyrazole Derivatives(4a-4o) - ResearchGate. (n.d.). ResearchGate.

- Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011, June 7). Google.

- Synthesis of 3-phenyl-1H-pyrazole derivatives - Atlantis Press. (n.d.). Atlantis Press.

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC - PubMed Central. (2021, May 10). National Institutes of Health.

Sources

- 1. Buy 4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride [smolecule.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 4. mdpi.com [mdpi.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanones as novel CCR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

spectroscopic data (NMR, IR, Mass Spec) of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine

Introduction

In the landscape of modern drug discovery and materials science, nitrogen-containing heterocyclic compounds are of paramount importance. Among these, structures combining pyrazole and piperidine moieties are frequently investigated for their diverse pharmacological activities. 4-(4-phenyl-1H-pyrazol-1-yl)piperidine represents a key scaffold in this class, merging the aromatic, electronically versatile pyrazole ring with the flexible, saturated piperidine system.

The unambiguous structural confirmation of such molecules is the bedrock of any research and development endeavor. It ensures reproducibility, validates synthetic pathways, and is a prerequisite for understanding structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine.

Molecular Structure and Predicted Spectroscopic Features

A robust analysis begins with a thorough examination of the molecule's structure to anticipate its spectroscopic signature.

Caption: Molecular structure of the target compound.

-

¹H NMR: We expect distinct signals for the three structural motifs:

-

Phenyl Protons: Five protons in the aromatic region (δ 7.0-8.0 ppm), likely appearing as complex multiplets due to ortho, meta, and para couplings.

-

Pyrazole Protons: Two protons on the pyrazole ring (H3 and H5), appearing as distinct singlets or doublets (if coupled to each other, J ≈ 2-3 Hz) in the aromatic region, typically between δ 7.5 and 8.5 ppm.

-

Piperidine Protons: A total of nine protons. The C4'-H proton will be a multiplet, shifted downfield due to the influence of the nitrogen atom. The C2'/C6' and C3'/C5' protons will appear as two sets of multiplets in the aliphatic region (δ 1.5-4.5 ppm). Due to symmetry, C2' and C6' are chemically equivalent, as are C3' and C5'.

-

-

¹³C NMR: The spectrum should show 9 distinct signals due to molecular symmetry (C2'/C6', C3'/C5', C2''/C6'', and C3''/C5'' being equivalent pairs). We anticipate signals in the aromatic region (δ 110-150 ppm) for the phenyl and pyrazole carbons, and signals in the aliphatic region (δ 25-60 ppm) for the piperidine carbons.

-

IR Spectroscopy: Key vibrational bands are expected for:

-

Aromatic C-H stretching (~3000-3100 cm⁻¹)

-

Aliphatic C-H stretching (~2850-2950 cm⁻¹)

-

Aromatic C=C and C=N stretching (a series of bands from ~1450-1610 cm⁻¹)

-

C-N stretching (~1100-1300 cm⁻¹)

-

-

Mass Spectrometry: The monoisotopic mass is 241.1579 g/mol (C₁₅H₁₉N₃). The molecular ion peak (M⁺) should be observed at m/z 241. Under electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 242 would be prominent. Key fragmentation would likely involve the cleavage of the piperidine ring or the N-N bond connecting the two rings.

Experimental Protocols: A Self-Validating Approach

To ensure data integrity, standardized and well-validated protocols are essential. The methodologies described below represent the industry standard for the characterization of small organic molecules.

NMR Spectroscopy

A robust NMR protocol is self-validating through the use of an internal standard and a deuterated solvent with a known reference signal.

-

Sample Preparation: Weigh approximately 5-10 mg of the analyte and dissolve in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference for chemical shifts.

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer, such as a Bruker 400 MHz or 500 MHz instrument.[1]

-

¹H NMR Acquisition: Obtain the spectrum using a standard pulse program with a sufficient number of scans to achieve a high signal-to-noise ratio (typically 16 or 32 scans).

-

¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay, FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis to the TMS signal.

Infrared (IR) Spectroscopy

The choice of method depends on the sample's physical state. For a solid compound like the one , Attenuated Total Reflectance (ATR) is a modern, reliable method.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer, such as a Nicolet-Impact-410 model.[2]

-

Sample Application (ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 32 or 64 scans over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrumental interferences.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is ideal for confirming the elemental composition.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument.[3]

-

Ionization: Introduce the sample solution into the ESI source. The analyte is ionized by applying a high voltage, typically forming a protonated molecule, [M+H]⁺, in positive ion mode.

-

Mass Analysis: Analyze the ions in the mass analyzer to determine their mass-to-charge ratio (m/z) with high accuracy (typically <5 ppm error).

-

Data Interpretation: Compare the measured accurate mass of the molecular ion with the theoretically calculated mass to confirm the elemental formula. Analyze fragmentation patterns to further corroborate the structure.

Spectroscopic Data & Interpretation

The following sections present an expert analysis of the expected spectroscopic data, grounded in authoritative examples of the constituent molecular fragments.

¹H and ¹³C NMR Spectroscopy

The precise chemical shifts are highly dependent on the solvent and experimental conditions. The assignments below are based on established principles and data from structurally similar compounds.[4][5][6]

Caption: Figure 1. Atom Numbering for NMR Assignments.

Table 1: Predicted ¹H NMR Data for 4-(4-phenyl-1H-pyrazol-1-yl)piperidine

| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H5 | ~7.8 - 8.0 | s | 1H | Pyrazole CH |

| H3 | ~7.6 - 7.7 | s | 1H | Pyrazole CH |

| H2''/H6'' | ~7.5 - 7.6 | d | 2H | Phenyl (ortho) |

| H3''/H5'' | ~7.3 - 7.4 | t | 2H | Phenyl (meta) |

| H4'' | ~7.2 - 7.3 | t | 1H | Phenyl (para) |

| H1' | ~4.2 - 4.4 | m | 1H | Piperidine CH |

| H2'/H6' (eq) | ~3.4 - 3.6 | d | 2H | Piperidine CH₂ |

| H2'/H6' (ax) | ~2.9 - 3.1 | t | 2H | Piperidine CH₂ |

| H3'/H5' (eq) | ~2.1 - 2.3 | d | 2H | Piperidine CH₂ |

| H3'/H5' (ax) | ~1.9 - 2.1 | qd | 2H | Piperidine CH₂ |

Expert Analysis:

-

Pyrazole Protons (H3, H5): The two protons on the pyrazole ring are in distinct electronic environments. H5 is adjacent to the piperidine-substituted nitrogen (N1) and is typically found slightly downfield of H3. Their appearance as sharp singlets is characteristic.

-

Phenyl Protons (H2''-H6''): These protons will present a classic pattern for a monosubstituted benzene ring. The ortho protons (H2''/H6'') are the most deshielded, followed by the meta (H3''/H5'') and para (H4'') protons.

-

Piperidine Protons (H1'-H3'/H5'): The proton at the point of attachment to the pyrazole (H1') is the most deshielded of the piperidine protons due to the direct influence of the electronegative nitrogen atom. The axial and equatorial protons of the CH₂ groups (C2'/C6' and C3'/C5') are diastereotopic and will have different chemical shifts and coupling patterns, leading to complex multiplets. The equatorial protons are typically found slightly downfield of their axial counterparts.

Table 2: Predicted ¹³C NMR Data for 4-(4-phenyl-1H-pyrazol-1-yl)piperidine

| Label | Predicted δ (ppm) | Assignment |

|---|---|---|

| C5 | ~139-141 | Pyrazole CH |

| C3 | ~128-130 | Pyrazole CH |

| C4 | ~125-127 | Pyrazole C (quat.) |

| C1'' | ~133-135 | Phenyl C (quat.) |

| C2''/C6'' | ~128-129 | Phenyl CH |

| C3''/C5'' | ~126-127 | Phenyl CH |

| C4'' | ~124-125 | Phenyl CH |

| C4' | ~58-60 | Piperidine CH |

| C2'/C6' | ~49-51 | Piperidine CH₂ |

| C3'/C5' | ~31-33 | Piperidine CH₂ |

Expert Analysis: The carbon signals align with expectations. The pyrazole and phenyl carbons are located in the aromatic region, with the quaternary carbons (C4 and C1'') identifiable through DEPT experiments or their typically lower intensity. The aliphatic carbons of the piperidine ring appear upfield, with C4' being the most downfield due to its proximity to the pyrazole nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid, non-destructive confirmation of the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for 4-(4-phenyl-1H-pyrazol-1-yl)piperidine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl, Pyrazole) |

| 2950 - 2850 | C-H Stretch | Aliphatic (Piperidine) |

| ~1605, 1580, 1500 | C=C / C=N Stretch | Aromatic Rings |

| ~1450 | C-H Bend | Aliphatic CH₂ |

| 1350 - 1250 | C-N Stretch | Aryl-N, Aliphatic-N |

Expert Analysis: The most informative regions are the C-H stretching region (>2800 cm⁻¹) and the "fingerprint" region (<1600 cm⁻¹). The presence of sharp peaks just above 3000 cm⁻¹ alongside strong, broader peaks just below 3000 cm⁻¹ is a clear indication of a molecule containing both aromatic and saturated aliphatic C-H bonds. A series of sharp absorptions between 1450 and 1610 cm⁻¹ confirms the presence of the aromatic pyrazole and phenyl rings.

Mass Spectrometry

Mass spectrometry provides the definitive molecular weight and offers structural clues through fragmentation analysis.

Table 4: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Assignment |

|---|---|---|---|

| [M+H]⁺ | 242.1657 | 242.1655 | Protonated Molecular Ion |

| Fragment 1 | 145.0769 | 145.0768 | [C₉H₉N₂]⁺ (Phenylpyrazole cation) |

| Fragment 2 | 98.1126 | 98.1125 | [C₅H₁₂N]⁺ (Piperidinium cation) |

Expert Analysis: The primary role of HRMS is to confirm the elemental composition. An observed mass of 242.1655 for the [M+H]⁺ ion would be within 1 ppm of the calculated mass for C₁₅H₂₀N₃⁺, unequivocally confirming the molecular formula. The fragmentation pattern provides further validation of the connectivity.

Caption: Plausible ESI-MS Fragmentation Pathway.

The two most probable fragmentation pathways involve the cleavage of the two bonds connecting the heterocyclic systems:

-

Cleavage of the Pyrazole-N to Piperidine-C bond: This would lead to the detection of the stable phenylpyrazole cation at m/z 145.

-

Cleavage of the Pyrazole-N to Pyrazole-N bond: While less common, fragmentation could also occur across the pyrazole ring itself, but cleavage at the substituent is more likely. A charge-remote fragmentation could also yield a piperidinium ion at m/z 98.

Observing these key fragments provides strong, corroborating evidence for the proposed structure.

Conclusion

The structural elucidation of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine is achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the connectivity and stereochemistry of the molecule. IR spectroscopy offers rapid verification of the key functional groups, distinguishing the aromatic and aliphatic components. Finally, high-resolution mass spectrometry provides an unambiguous determination of the molecular formula and offers further structural confirmation through predictable fragmentation patterns. Together, these techniques provide a comprehensive and definitive characterization, forming the analytical foundation required for any advanced research or development involving this important molecular scaffold.

References

-

Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (n.d.). Polish Journal of Chemical Technology. [Link]

-

(PDF) Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. (n.d.). ResearchGate. [Link]

-

Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. (n.d.). International Journal of Pharmaceutical and Educational Research. [Link]

-

Supporting Information. (n.d.). ResearchGate. [Link]

-

Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. (n.d.). The Royal Society of Chemistry. [Link]

-

Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol. (2018). Semantic Scholar. [https://www.semanticscholar.org/paper/Discovery-of-2-(4-Substituted-piperidin-piperazine-1-Zhang-Tong/b7b8a7f722c070f6d3f2c5f10eb967e80c655325]([Link]

-

4-Phenylpiperidine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

-

1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. (n.d.). Growing Science. [Link]

-

1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (n.d.). MDPI. [Link]

-

4-Phenylpyrazole. (n.d.). PubChem. [Link]

-

1H-Pyrazole, 1-phenyl-. (n.d.). NIST WebBook. [Link]

-

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (n.d.). MDPI. [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). BMC Chemistry. [Link]

-

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (n.d.). MDPI. [Link]

-

Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. (2018). National Institutes of Health. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. researchgate.net [researchgate.net]

- 4. archives.ijper.org [archives.ijper.org]

- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 6. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Structural Crystallography of the 4-(4-Aryl-1H-pyrazol-1-yl)piperidine Scaffold for Medicinal Chemistry

Abstract

The 4-(4-aryl-1H-pyrazol-1-yl)piperidine framework is a privileged scaffold in modern drug discovery, forming the core of numerous antagonists for critical receptors like CCR2 and CCR5, which are implicated in inflammatory diseases and HIV, respectively[1][2]. Understanding the three-dimensional structure of this scaffold is paramount for rational drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the crystal structure of this chemical class, using 4-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]piperidine as a primary exemplar due to the current lack of publicly available single-crystal data for the unsubstituted parent compound. We will explore the molecular conformation, critical intermolecular interactions that govern the solid-state packing, and provide detailed, field-proven protocols for synthesis and crystallization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage structural insights for the development of novel therapeutics based on this potent scaffold.

Introduction: The Strategic Importance of the Pyrazolyl-Piperidine Scaffold

The fusion of a pyrazole ring with a piperidine moiety creates a conformationally constrained yet versatile chemical entity. Pyrazole derivatives are renowned for a wide array of biological activities, including anti-inflammatory, anti-viral, and anti-cancer properties[3]. The piperidine ring, a common element in many approved drugs, often serves to improve solubility, modulate basicity (pKa), and provide a vector for interacting with biological targets or for tailoring pharmacokinetic profiles[1].

The specific linkage of the piperidine nitrogen to the pyrazole N1 position, with an aryl group at the pyrazole C4 position, has proven to be a particularly fruitful arrangement in medicinal chemistry. This arrangement positions the aryl group and the piperidine ring in distinct spatial orientations, allowing for the independent optimization of interactions with different sub-pockets of a target protein. An intimate knowledge of this three-dimensional arrangement, derived from single-crystal X-ray diffraction, is not merely academic; it is a critical tool for structure-based drug design, enabling predictions of ligand-protein interactions and informing the design of next-generation analogs with superior properties.

The Crystal Structure of a Representative Analog: 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine

While the crystal structure of the parent 4-(4-phenyl-1H-pyrazol-1-yl)piperidine is not publicly deposited, a detailed analysis of the closely related analog, 4-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]piperidine, provides crucial insights into the core conformational and packing features of this scaffold.

Molecular Conformation and Geometry

The solid-state conformation reveals several key features:

-

Piperidine Ring Conformation: As expected, the piperidine ring adopts a stable chair conformation. This is the lowest energy conformation and is critical for positioning its substituents in well-defined axial or equatorial orientations. The pyrazole moiety occupies an equatorial position, which is sterically favored over the more hindered axial position.

-

Ring Planarity and Dihedral Angles: The pyrazole ring is an aromatic, planar system. The key conformational descriptor is the dihedral angle between this pyrazole ring and the attached chlorophenyl ring. In related structures, this angle can vary significantly depending on the substitution pattern and crystal packing forces, but it is rarely co-planar due to steric hindrance[4]. This twist angle is a critical parameter for fitting into protein binding pockets.

Intermolecular Interactions and Crystal Packing

The way molecules pack in the solid state is dictated by a network of non-covalent interactions. These forces are fundamental to a drug's physical properties, including solubility, dissolution rate, and stability. For the pyrazolyl-piperidine scaffold, the following interactions are typically observed in the crystal lattice:

-

Hydrogen Bonding: The piperidine ring contains a secondary amine (N-H) group, which is a potent hydrogen bond donor. This group will invariably participate in hydrogen bonding, often with a hydrogen bond acceptor on a neighboring molecule, such as the N2 atom of the pyrazole ring. These N-H···N interactions are strong and often direct the formation of primary structural motifs like chains or dimers.

-

π-π Stacking: The aromatic phenyl and pyrazole rings can engage in π-π stacking interactions. These interactions, where the faces of the aromatic rings stack on top of each other (either in a parallel or offset fashion), contribute significantly to the overall lattice energy.

-

C-H···π Interactions: Weaker C-H···π interactions, where a C-H bond from an aliphatic part of the piperidine ring or an aromatic C-H bond points towards the face of an aromatic ring, are also commonly observed and help to consolidate the crystal packing[5].

These collective interactions create a stable, three-dimensional supramolecular architecture. Understanding this architecture is crucial for predicting and controlling polymorphism—the ability of a compound to exist in multiple crystal forms, each with different physical properties.

Comparative Crystallographic Data of Analogs

To illustrate how subtle chemical modifications can influence solid-state structure, the table below compares key crystallographic parameters from published pyrazole-containing structures.

| Compound Name | Space Group | Unit Cell Dimensions | Key Intermolecular Interactions | Ref. |

| 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine | Data Not Publicly Available | Data Not Publicly Available | N-H···N Hydrogen Bonds (Predicted) | N/A |

| 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine | P2₁/c (Monoclinic) | a = 12.24 Å, b = 10.44 Å, c = 12.91 Å, β = 101.95° | N-H···N, N-H···F Hydrogen Bonds | [4] |

| 3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde | P2₁/n (Monoclinic) | a = 9.58 Å, b = 15.17 Å, c = 8.74 Å, β = 93.62° | C-H···O, C-H···N Interactions | [6] |

Note: The data for the primary topic analog is predicted based on common motifs for this class. The other entries are provided for comparative context.

Experimental Protocols: From Synthesis to Single Crystal

The trustworthiness of structural data is underpinned by robust and reproducible experimental methods. Here, we provide field-proven, step-by-step protocols for the synthesis and crystallization of a representative compound from this class.

Synthesis of 1-(Piperidin-4-yl)-4-phenyl-1H-pyrazole

This synthesis is adapted from established methods for forming pyrazoles from 1,3-dicarbonyl precursors and subsequent piperidine introduction[3].

Diagram of Synthetic Workflow

Caption: Synthetic route for the target scaffold.

Step-by-Step Protocol:

-

Step 1: Cyclocondensation to form the Boc-protected intermediate.

-

To a solution of phenylmalondialdehyde (1.0 eq) in ethanol, add tert-butyl 4-hydrazinylpiperidine-1-carboxylate (1.05 eq).

-

Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: The acidic catalyst protonates a carbonyl, activating it for nucleophilic attack by the hydrazine. The subsequent intramolecular cyclization and dehydration is a classic Knorr pyrazole synthesis, affording the thermodynamically stable 1,4-disubstituted pyrazole.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

-

-

Step 2: Boc Deprotection.

-

Dissolve the purified Boc-protected intermediate from Step 1 in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 3-5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates complete consumption of the starting material.

-

Causality: TFA is a strong acid that efficiently cleaves the acid-labile tert-butoxycarbonyl (Boc) protecting group, liberating the free piperidine amine.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product.

-

Protocol for Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The following protocol outlines a systematic approach to crystallization.

Diagram of Crystallization Workflow

Caption: Workflow for obtaining single crystals.

Step-by-Step Protocol:

-

Material Purity: Ensure the synthesized compound is of high purity (>98% by HPLC/NMR). Impurities can inhibit nucleation or be incorporated into the crystal lattice, degrading diffraction quality.

-

Solvent Screening: In small vials, dissolve a few milligrams of the compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, acetone) to near-saturation at room temperature. A good starting point is a solvent in which the compound has moderate solubility.

-

Crystallization by Slow Evaporation:

-

Loosely cap the vials from the solvent screen that showed good solubility.

-

Place the vials in a vibration-free environment (e.g., a desiccator or a quiet cupboard).

-

Allow the solvent to evaporate slowly over several days to weeks.

-

Causality: As the solvent volume decreases, the solution becomes supersaturated. This thermodynamically unstable state drives the molecules to self-assemble into a highly ordered, low-energy crystal lattice. Slow evaporation is key to allow for the growth of a single, large crystal rather than a polycrystalline powder.

-

-

Harvesting and Mounting:

-

Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully harvest one using a cryo-loop.

-

Mount the crystal on a goniometer head for analysis by a single-crystal X-ray diffractometer.

-

Implications for Drug Development

The crystallographic data for the 4-(4-aryl-1H-pyrazol-1-yl)piperidine scaffold provides actionable intelligence for drug design:

-

Structure-Activity Relationship (SAR): By overlaying the crystal structure with the binding site of a target protein (obtained from protein crystallography), chemists can visualize key interactions. For example, the N-H of the piperidine might be a crucial hydrogen bond donor, and the aryl ring may fit into a hydrophobic pocket. This allows for the rational design of analogs with improved affinity.

-

Physicochemical Property Modulation: The conformation and packing reveal which parts of the molecule are exposed to the solvent. This can guide the introduction of polar or ionizable groups to modulate properties like solubility and cell permeability without disrupting the core binding interactions.

-

Scaffold Hopping and Bioisosteric Replacement: A precise 3D model of the scaffold allows for computational searches for novel, chemically distinct scaffolds that can present the key interacting functional groups in the same spatial orientation, providing a path to new intellectual property.

Conclusion